molecular formula C7H5F7O3 B14502001 Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate CAS No. 63389-49-1

Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate

Katalognummer: B14502001
CAS-Nummer: 63389-49-1
Molekulargewicht: 270.10 g/mol
InChI-Schlüssel: ONDUGOQBKAPRID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate is a fluorinated organic compound. It consists of 5 hydrogen atoms, 7 carbon atoms, 3 oxygen atoms, and 7 fluorine atoms . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate involves multiple steps. One common method includes the reaction of ethyl 2,2,3,3-tetrafluoro-3-hydroxypropanoate with trifluoroethylene in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Its unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: This compound is explored for its potential in drug development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced performance characteristics.

Wirkmechanismus

The mechanism of action of ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific trifluoroethenyl group, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

63389-49-1

Molekularformel

C7H5F7O3

Molekulargewicht

270.10 g/mol

IUPAC-Name

ethyl 2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propanoate

InChI

InChI=1S/C7H5F7O3/c1-2-16-5(15)6(11,12)7(13,14)17-4(10)3(8)9/h2H2,1H3

InChI-Schlüssel

ONDUGOQBKAPRID-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(OC(=C(F)F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.